Acetic acid;1-phenylhex-1-en-4-yn-3-ol
Description
Acetic acid;1-phenylhex-1-en-4-yn-3-ol is a structurally complex derivative of acetic acid, combining a phenyl group, an alkene (C=C), and an alkyne (C≡C) within its hexenynol substituent. This unique arrangement of functional groups confers distinct physicochemical properties, such as altered acidity, solubility, and reactivity compared to simpler acetic acid derivatives.
Properties
CAS No. |
87639-27-8 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;1-phenylhex-1-en-4-yn-3-ol |
InChI |
InChI=1S/C12H12O.C2H4O2/c1-2-6-12(13)10-9-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-10,12-13H,1H3;1H3,(H,3,4) |
InChI Key |
AYXADINQXZVJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C=CC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characterization
Acetic acid;1-phenylhex-1-en-4-yn-3-ol has the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.275 g/mol . The compound combines a phenyl group at position 1, an acetylated hydroxyl group at position 3, and conjugated double and triple bonds at positions 1–4 (Figure 1). Its exact mass (232.110 g/mol) and logP (2.174) suggest moderate hydrophobicity, favoring organic solvents in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆O₃ | |
| Molecular Weight | 232.275 g/mol | |
| Exact Mass | 232.110 g/mol | |
| PSA (Polar Surface Area) | 57.53 Ų | |
| LogP | 2.174 |
Synthetic Routes
Grignard Reaction-Based Synthesis
The foundational method involves a Grignard reaction to construct the carbon skeleton. Keinan and Peretz (1983) reported the synthesis of 1-phenylhex-1-en-4-yn-3-ol (CAS#: 87639-39-2), the precursor to the target compound, via a stereoselective Grignard addition.
Step 1: Formation of the Grignard Reagent
Magnesium powder (28 mmol) reacts with 2-phenyl-1-bromethane in dry tetrahydrofuran (THF) under nitrogen. Iodine initiation and sonication facilitate exothermic reaction onset, yielding a phenylmagnesium bromide analog.
Step 2: Aldehyde Addition
The Grignard reagent reacts with 4-methyl-2-pentenal at reflux, forming a secondary alcohol intermediate. Quenching with HCl and extraction with diethyl ether yields (E)-1-phenylhex-4-en-3-ol in 96% purity (1.53 g, 8.69 mmol).
Key Reaction Data :
Acetylation of 1-Phenylhex-1-en-4-yn-3-ol
The final step involves acetylating the hydroxyl group of 1-phenylhex-1-en-4-yn-3-ol (CAS#: 87639-39-2) using acetic anhydride or acetyl chloride. Keinan and Peretz (1983) employed acetic anhydride in the presence of pyridine or triethylamine to achieve near-quantitative conversion.
Reaction Conditions
- Reagents: Acetic anhydride (1.2 eq), pyridine (1.5 eq)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Time: 12 hours
Outcome :
Alternative Methodologies
Ketone Intermediate Reduction
Suffert and Toussaint (1995) explored 1-phenylhex-1-en-4-yn-3-one (CAS#: 63124-73-2) as a precursor. Sodium borohydride reduction in ethanol at 0°C yields the alcohol, which is subsequently acetylated.
Table 2: Comparative Yields
| Method | Yield (Alcohol) | Yield (Acetate) |
|---|---|---|
| Grignard + Acetylation | 96% | 95% |
| Ketone Reduction | 88% | 90% |
Analytical Characterization
Mechanistic Insights
Industrial and Research Applications
The compound serves as a chiral building block in prostaglandin synthesis and terpene derivatives. Its acetyl group enhances stability during chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
1-Phenylhex-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-phenylhex-1-en-4-yn-3-one or 1-phenylhex-1-en-4-yn-3-oic acid.
Reduction: Formation of 1-phenylhex-1-en-4-ene or 1-phenylhexane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Phenylhex-1-en-4-yn-3-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 1-phenylhex-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs: Selenylacetic Acid Derivatives
lists selenylacetic acids with aryl substituents, such as (4-methoxyphenylselenyl)acetic acid (7) and (3,4-methylenedioxybenzoylselenyl)acetic acid (16). Key comparisons include:
Indole-Acetic Acid Derivatives
2-(6-Methyl-1H-indol-3-yl)acetic acid () shares the acetic acid moiety but substitutes the phenylhexenynol group with an indole ring. Key differences:
- Molecular Weight : The indole derivative has a molecular weight of 189.21 g/mol, whereas the target compound’s larger substituent likely increases its molecular weight significantly.
- Biological Activity: Indole derivatives often exhibit pharmacological activity (e.g., plant growth hormones), whereas the phenylhexenynol group may confer unique bioactivity in catalysis or material science .
Aromatic Esters: Benzyl Acetate
Benzyl acetate () is an ester derivative of acetic acid. Comparisons include:
- Volatility: Benzyl acetate’s vapor pressure at 407 K is 13.60 kPa, indicating moderate volatility. The target compound, with its polar enynol group, is likely less volatile.
- Solubility: Benzyl acetate mixes with nonpolar solvents like dodecane, whereas the target compound’s conjugated system may enhance solubility in polar aprotic solvents .
Thiazole-Acetic Acid Derivatives
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid () features a thiazole ring, contrasting with the target compound’s enyne-phenolic structure:
- Reactivity: The thiazole ring’s electron-deficient nature promotes nucleophilic substitution, whereas the phenylhexenynol group may favor cycloaddition or oxidation reactions.
- Toxicity : Thiazole derivatives often exhibit higher toxicity (e.g., antimicrobial activity), suggesting the target compound’s safety profile requires careful evaluation .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| Target Compound | ~250 (estimated) | Phenyl, ene, yne, -COOH | Polar aprotic solvents |
| (4-Methoxyphenylselenyl)acetic acid | 247.2 | Selenyl, methoxyphenyl | Methanol, DCM |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | 189.21 | Indole, -COOH | DMSO, ethanol |
| Benzyl acetate | 150.17 | Ester, phenyl | Nonpolar solvents |
Research Findings
- Synthetic Routes: Analogous selenylacetic acids () are synthesized via selenylation of acetic acid derivatives, suggesting the target compound could be prepared through similar organometallic coupling reactions .
- Solvent Interactions : Acetic acid’s role in enhancing chromatographic separation () implies the target compound’s stability in acidic matrices may depend on its substituent’s electronic effects .
- Metabolic Pathways : Acetic acid derivatives in biofuel production () undergo rapid degradation via acetyl-CoA, but the target compound’s complex structure may resist microbial metabolism .
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